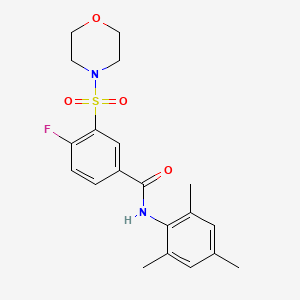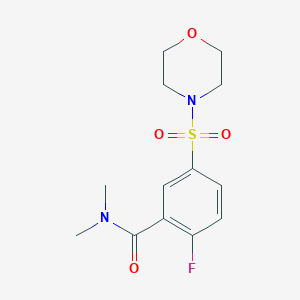
3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide involves the inhibition of HDACs and CAs. HDACs catalyze the removal of acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the suppression of oncogenes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CAs by 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide leads to the reduction of bicarbonate production and the acidification of the extracellular environment, which has been shown to inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide has been shown to exhibit potent inhibitory activity against HDACs and CAs. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the suppression of oncogenes. Inhibition of CAs leads to the acidification of the extracellular environment, which has been shown to inhibit tumor growth and metastasis. Additionally, 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide has been shown to exhibit anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
The advantages of using 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide in lab experiments include its potent inhibitory activity against HDACs and CAs, its anti-inflammatory and neuroprotective effects, and its potential therapeutic applications. The limitations of using 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
将来の方向性
For the study of 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide include the development of more potent and selective inhibitors of HDACs and CAs, the evaluation of its therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases, the determination of its pharmacokinetics and pharmacodynamics, and the investigation of its potential side effects and toxicity. Additionally, the use of 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
合成法
The synthesis of 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide involves the reaction between 4-methyl-3-nitroaniline and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield after purification by column chromatography.
科学的研究の応用
3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. CAs are involved in the regulation of pH balance and have been implicated in diseases such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-5-6-12(8-13(9)17(19)20)16-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGLEAHKYDDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)


![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5727887.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)


![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)
![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
